molecular formula C7H10F2O B2477199 2,2-Difluorocyclohexanecarbaldehyde CAS No. 1545621-53-1

2,2-Difluorocyclohexanecarbaldehyde

Cat. No.: B2477199
CAS No.: 1545621-53-1
M. Wt: 148.153
InChI Key: BQJFCQYQHLABBQ-UHFFFAOYSA-N
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Description

2,2-Difluorocyclohexanecarbaldehyde is an organofluorine compound with the molecular formula C7H10F2O. This compound is characterized by the presence of two fluorine atoms attached to the cyclohexane ring and an aldehyde functional group. It is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluorocyclohexanecarbaldehyde typically involves the introduction of difluoromethyl groups into cyclohexane derivatives. One common method is the reaction of cyclohexanone with difluorocarbene precursors under controlled conditions. The difluorocarbene can be generated from reagents such as trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate (TFDA) or BrCF2CO2Li/Na .

Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2,2-Difluorocyclohexanecarbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride.

    Substitution: The fluorine atoms can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are frequently used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

Scientific Research Applications

2,2-Difluorocyclohexanecarbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-Difluorocyclohexanecarbaldehyde involves its interaction with molecular targets through its aldehyde and fluorine functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on enzymes or receptors, while the fluorine atoms can enhance binding affinity and selectivity through electronic effects. These interactions can modulate the activity of biological targets, leading to desired therapeutic effects .

Comparison with Similar Compounds

  • 2,2-Difluorocyclopentanecarbaldehyde
  • 2,2-Difluorocycloheptanecarbaldehyde
  • 2,2-Difluorocyclohexanemethanol

Comparison: 2,2-Difluorocyclohexanecarbaldehyde is unique due to its specific ring size and the positioning of the fluorine atoms. Compared to its analogs, it may exhibit different reactivity and biological activity profiles. For instance, the six-membered ring structure provides a balance between ring strain and stability, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

2,2-difluorocyclohexane-1-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F2O/c8-7(9)4-2-1-3-6(7)5-10/h5-6H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQJFCQYQHLABBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)C=O)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1545621-53-1
Record name 2,2-difluorocyclohexane-1-carbaldehyde
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